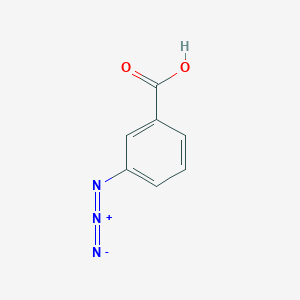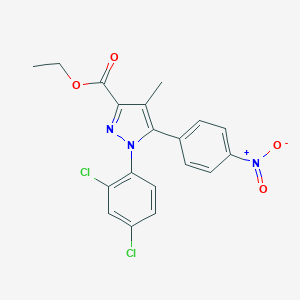
Ecgonidine ethyl ester
Overview
Description
Ecgonidine ethyl ester is a chemical intermediate derived from ecgonine or cocaine . It is a pyrolysis product formed when crack cocaine is smoked, making this substance a useful biomarker to specifically test for use of crack cocaine .
Synthesis Analysis
Ecgonidine ethyl ester can be synthesized non-pyrolytically from cocaine via hydrolysis/dehydration followed by esterification with methanol . The synthesis of an ester can be accomplished in one of several ways. In the lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
Ecgonidine ethyl ester contains a total of 31 atoms; 17 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It also contains a total of 32 bonds; 15 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 ester (aliphatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .Chemical Reactions Analysis
Esters, including Ecgonidine ethyl ester, undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides .Physical And Chemical Properties Analysis
Esters are polar molecules but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Scientific Research Applications
Biomarker for Cocaine Use
Ecgonidine ethyl ester, also known as anhydroecgonine ethyl ester, is a pyrolysis product formed when crack cocaine is smoked . It serves as a specific biomarker for the use of crack cocaine, distinguishing it from powder cocaine, which does not form this compound as a metabolite. This application is crucial in forensic toxicology and drug abuse monitoring, where accurate detection of substance use is required.
Cardiovascular Research
The compound has been identified to have a significant impact on the cardiovascular system. Its presence can lead to increased stress on the heart, which is valuable information for medical research into the effects of cocaine and its derivatives on cardiac health .
Neurological Studies
Ecgonidine ethyl ester’s interaction with muscarinic receptors in the brain can lead to neuronal death by apoptosis . This property makes it an important compound for studying the neurological effects of cocaine abuse and for developing potential treatments for neurodegenerative diseases.
Synthesis of Phenyltropane Analogues
In the field of medicinal chemistry, Ecgonidine ethyl ester is used as a chemical intermediate for the synthesis of phenyltropane analogues . These analogues, such as troparil, dichloropane, and CFT, have various applications ranging from imaging agents in brain research to potential treatments for neurological disorders.
Green Chemistry Applications
The principles of green chemistry emphasize the use of environmentally friendly methods in chemical synthesis. Ecgonidine ethyl ester can be synthesized using biocatalytic methods, which are more sustainable and less harmful to the environment compared to traditional chemical routes . This approach aligns with the increasing demand for eco-friendly industrial processes.
Analytical Chemistry
Due to its unique chemical properties, Ecgonidine ethyl ester can be utilized in analytical chemistry as a standard or reference compound in chromatographic analyses. This application is particularly relevant in the quality control of pharmaceutical products where precise and accurate measurements are essential .
Safety and Hazards
Future Directions
A single dose of Ecgonidine ethyl ester reversed scopolamine impairment, indicating involvement of acetylcholine receptors. Longer-term treatment improved cognition in aged rats, with enhanced rates of learning in the absence of an exogenous cognition-impairing compound . This suggests that Ecgonidine ethyl ester might induce cognitive enhancement and relief of anxiety in cocaine-impaired humans, and in other cognitive disorders .
Mechanism of Action
Target of Action
Ecgonidine ethyl ester is a derivative of ecgonine, which is a primary metabolite of cocaine Its parent compound, ecgonine, has been found to interact withnicotinic acetylcholine receptors .
Mode of Action
It’s known that in the presence of an agonist, inhibitors binding to the nicotinic acetylcholine receptors can change the ion channel equilibrium from the open-channel form towards the closed form . This suggests that ecgonidine ethyl ester might interact with its targets in a similar way, potentially leading to changes in the ion channel equilibrium.
Biochemical Pathways
It’s known that ecgonine and its derivatives are involved in the metabolism of cocaine . Cocaine is metabolized mostly hepatically into two main metabolites, ecgonine methyl ester and benzoylecgonine . Ecgonidine ethyl ester could potentially be involved in similar metabolic pathways.
Pharmacokinetics
It’s known that methylecgonidine, a related compound, has a relatively short half-life of 18–21 minutes, after which it is metabolized to ecgonidine . This suggests that ecgonidine ethyl ester might have similar ADME properties.
Result of Action
It’s known that ecgonine methyl ester, a related compound, has been suggested to have a beneficial effect on cognition . A single dose of ecgonine methyl ester was found to reverse scopolamine impairment, indicating involvement of acetylcholine receptors . This suggests that ecgonidine ethyl ester might have similar effects.
Action Environment
It’s known that the presence of alcohol can lead to the formation of ecgonidine ethyl ester from anhydroecgonine methyl ester . This suggests that the presence of certain substances in the environment might influence the formation and action of ecgonidine ethyl ester.
properties
IUPAC Name |
ethyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-14-11(13)9-6-4-8-5-7-10(9)12(8)2/h6,8,10H,3-5,7H2,1-2H3/t8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQKCHQJQNRNHW-PSASIEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCC2CCC1N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC[C@@H]2CC[C@H]1N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101310346 | |
| Record name | Anhydroecgonine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ecgonidine ethyl ester | |
CAS RN |
73045-45-1 | |
| Record name | Anhydroecgonine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73045-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anhydroecgonine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid, 8-methyl-, ethyl ester, (1R,5S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Anhydroecgonine ethyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK68KDX4WF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)

